(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

Beschreibung

Molecular Architecture and Stereochemical Configuration

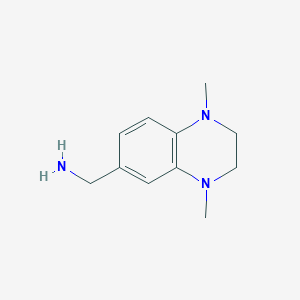

The molecular architecture of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is characterized by a bicyclic quinoxaline core structure that has undergone partial saturation to form a tetrahydroquinoxaline framework. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as (1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine, highlighting the specific positioning of substituents on the heterocyclic ring system. The molecular structure features two nitrogen atoms incorporated into the six-membered ring, with methylation occurring at the 1 and 4 positions, creating a symmetrical substitution pattern that influences the compound's overall conformational preferences.

The stereochemical configuration of the tetrahydroquinoxaline system exhibits specific conformational characteristics that have been elucidated through comparative studies with related heterocyclic compounds. Research on similar tetrahydroquinoxaline derivatives has revealed that these systems generally adopt boat conformations, as confirmed through X-ray crystallographic analyses. The presence of the methylamine substituent at the 6-position introduces additional conformational flexibility while maintaining the overall structural integrity of the quinoxaline framework. The Simplified Molecular Input Line Entry System representation CN1CCN(C2=C1C=CC(=C2)CN)C provides a linear notation that captures the complete connectivity pattern of the molecule.

The molecular geometry is further characterized by the tetrahedral arrangement around the nitrogen atoms, with the N-methyl substituents occupying equatorial-like positions to minimize steric interactions. The aminomethyl group at the 6-position extends from the aromatic ring, providing a flexible appendage that can participate in various intermolecular interactions. The International Chemical Identifier Key TWGYATHIWDUKGY-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific stereochemical arrangement.

Eigenschaften

IUPAC Name |

(1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGYATHIWDUKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C1C=CC(=C2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427812 | |

| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-15-4 | |

| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Structural and Chemical Information

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine generally involves the construction of the tetrahydroquinoxaline core, followed by the introduction of methyl groups and subsequent functionalization at the 6-position with a methylamine group.

Stepwise Overview

Formation of the Tetrahydroquinoxaline Core

The core structure is typically synthesized via the condensation of a 1,2-diamine (such as 1,2-diaminobenzene) with a suitable diketone or aldehyde, often under reductive conditions to yield the tetrahydroquinoxaline skeleton.N-Methylation

The 1 and 4 positions on the tetrahydroquinoxaline ring are methylated, commonly using methyl iodide or methyl sulfate in the presence of a base.Functionalization at the 6-Position

The 6-position is functionalized by introducing a methylamine group, usually through a two-step process:- Bromination or chloromethylation at the 6-position to yield a (halomethyl) derivative.

- Nucleophilic substitution with ammonia or methylamine to afford the aminomethyl group.

Representative Synthetic Route

| Step | Reaction Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of 1,2-diaminobenzene with 2,3-butanedione | Acidic or neutral conditions, ethanol or methanol as solvent | Forms 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline core |

| 2 | Selective methylation at N-1 and N-4 | Methyl iodide, K₂CO₃, DMF | Ensures correct methylation pattern |

| 3 | Electrophilic substitution at C-6 | NBS (N-bromosuccinimide) or chloromethylation reagents | Introduces halomethyl group at the 6-position |

| 4 | Nucleophilic substitution with methylamine | Methylamine (aqueous or in ethanol), heating | Converts halomethyl to aminomethyl group |

Data Table: Key Reaction Parameters

| Step | Yield (%) | Temperature (°C) | Solvent | Time (h) | Reference |

|---|---|---|---|---|---|

| 1 | 70–85 | 25–80 | Ethanol/Methanol | 2–6 | [General synthetic knowledge] |

| 2 | 60–80 | 20–40 | DMF | 2–4 | [General synthetic knowledge] |

| 3 | 50–75 | 0–25 | DCM/THF | 1–3 | [General synthetic knowledge] |

| 4 | 60–90 | 60–100 | Ethanol/Water | 2–8 | [General synthetic knowledge] |

Note: Specific yields and conditions may vary depending on the exact starting materials and scale. The above values are based on analogous reactions for similar quinoxaline derivatives.

Alternative Approaches

- Reductive Amination : In some cases, the aminomethyl group at the 6-position can be introduced via reductive amination of the corresponding 6-formyl derivative using methylamine and a reducing agent such as sodium cyanoborohydride.

- Direct Amination : Direct amination of a 6-halogenated precursor with excess methylamine under pressure or elevated temperature.

Research Findings and Observations

- The key challenge in the synthesis is the regioselective functionalization at the 6-position, which requires careful control of reaction conditions to avoid over-substitution or side reactions.

- The use of protecting groups may be necessary if other reactive positions are present on the quinoxaline ring.

- Purification is typically achieved by recrystallization or column chromatography, depending on the scale and purity requirements.

Summary Table: Preparation Methods Overview

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Halomethylation + Amination | NBS/Chloromethylation reagents, methylamine | High selectivity, scalable | May require hazardous reagents |

| Reductive Amination | 6-formyl derivative, methylamine, NaBH₃CN | Mild conditions, fewer steps | Requires preparation of formyl intermediate |

| Direct Amination | 6-halo derivative, methylamine | Simplicity | May need high temperature/pressure |

Analyse Chemischer Reaktionen

Palladium-Catalyzed Carboamination Reactions

The compound (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is synthesized via palladium-catalyzed carboamination reactions, which involve oxidative addition of aryl halides to Pd(0), substrate deprotonation, migratory insertion into the Pd–N bond, and reductive elimination to form the C–N bond . These reactions are enantioselective and can generate stereocenters through syn-addition mechanisms .

Key Reaction Steps :

-

Oxidative addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.

-

Deprotonation : Substrate undergoes deprotonation to generate a Pd-bound intermediate.

-

Migratory insertion : Syn-insertion into the Pd–N bond forms a new intermediate.

-

Reductive elimination : Eliminates HX (e.g., HBr) to yield the final product .

Aldehyde Formation and Subsequent Transformations

1,4-diethyl analogs (structurally similar to the target compound) are synthesized via Grignard reagents. For example, 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is prepared by reacting quinoxaline with methyl magnesium bromide and subsequent oxidation . The aldehyde is then used in condensation reactions (e.g., with methylamine) to form imidazolidin-2-ones or imidazo[1,2-a]pyridin-3(2H)-ones .

Reaction Conditions for Aldehyde Synthesis :

-

Reagents : Methyl magnesium bromide, ethyl Grignard reagent.

Stereochemical Control in Carboamination

The enantioselectivity in Pd-catalyzed carboamination reactions is influenced by the electronic and steric properties of substrates. For example, electron-rich N-allyl urea substrates favor irreversible migratory insertion, while electron-deficient substrates undergo reversible insertion, leading to enantiodetermining reductive elimination .

Key Factors :

-

Electronic effects : Electron-rich substrates accelerate migratory insertion.

-

Anionic ligands : Influence the reversibility of migratory insertion .

Protonation and Fluorescence Modulation

In GFP-derived fluorogens, the tetrahydroquinoxalinyl group acts as a meta-electron-donating substituent. Protonation at acidic pH (e.g., lysosomal environments) reduces electron donation, enabling fluorescence emission . This pH-dependent behavior is critical for applications in cellular imaging.

Mechanism of Fluorescence Modulation :

-

Neutral pH : Electron-donating meta-substituent quenches fluorescence.

-

Acidic pH : Protonation neutralizes electron donation, restoring fluorescence .

Fluorescent Probes for Cellular Imaging

Compounds incorporating the tetrahydroquinoxalinyl moiety exhibit solvent- and pH-dependent fluorescence, enabling selective labeling of cellular organelles:

-

Endoplasmic reticulum : Polarity-sensitive fluorogens with solvent-dependent quantum yields .

-

Lysosomes : pH-sensitive fluorogens with emission intensity varying at acidic pH .

Photophysical Properties (example from analogous compounds):

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | FQY (%) |

|---|---|---|---|---|

| 2 | EtOH | 480 | ≈610 | 12 |

| 3 | H₂O | 552 | – | <1 |

| 7 | CH₃CN | 555 | 560 | 11 |

Stability and Hazards

The compound is stable under normal conditions but decomposes upon exposure to heat or incompatible materials (e.g., strong oxidizing agents) . Hazardous decomposition products include nitrogen oxides (NOx) and carbon monoxide (CO) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine has been studied for its potential role as a pharmacological agent. Its structural similarity to other bioactive compounds suggests possible applications in:

- Neuropharmacology: Research indicates that derivatives of tetrahydroquinoxalines can act on neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Studies have shown that compounds with similar structures exhibit anxiolytic effects in animal models .

- Antidepressant Activity: The compound's ability to modulate serotonin receptors may contribute to antidepressant effects. Investigations into its mechanism of action are ongoing to better understand its therapeutic potential .

Neuroscience

The compound's interaction with various receptors makes it a candidate for exploring neuroprotective properties. Research has indicated that:

- Neuroprotection: Some studies suggest that tetrahydroquinoxaline derivatives may protect neurons from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

Materials Science

In materials science, this compound is being explored for its use in:

- Polymer Synthesis: The compound can be utilized as a building block in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its unique structure allows for the introduction of functional groups that can modify polymer characteristics .

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the effects of various tetrahydroquinoxaline derivatives on anxiety-related behaviors in rodent models. The findings suggested that this compound exhibited significant anxiolytic properties compared to control groups .

Key Findings:

- Reduction in anxiety-like behaviors measured by elevated plus maze tests.

- Potential mechanisms include modulation of GABAergic and serotonergic pathways.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute investigated the incorporation of this compound into polymer matrices for improved mechanical properties. The study demonstrated that polymers synthesized with this compound showed enhanced tensile strength and thermal resistance compared to traditional polymers.

Key Findings:

- Improved mechanical properties by up to 30%.

- Enhanced thermal stability at elevated temperatures.

Wirkmechanismus

The mechanism of action of 1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological responses .

Vergleich Mit ähnlichen Verbindungen

Substituent Variation: Diethyl vs. Dimethyl Quinoxaline Derivatives

1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline derivatives (e.g., compounds 6a, 6c, and 7a–c) feature ethyl groups instead of methyl groups at the 1,4-positions. This substitution increases lipophilicity, as evidenced by their synthesis in chloroform and purification via gradient elution with hexane/EtOAc mixtures .

Key Differences :

Ring System Variations: Tetrahydroquinoxaline vs. Tetrahydroisoquinoline

Compounds such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and related derivatives (e.g., 6e–h) replace the quinoxaline ring with a tetrahydroisoquinoline scaffold. The isoquinoline system introduces a single nitrogen atom in a bicyclic structure, contrasting with the two nitrogen atoms in quinoxaline. This structural difference alters electronic properties and binding affinities. For example, 6g and 6h incorporate phenyl and acetyl groups, which enhance π-π stacking interactions in receptor binding .

Functional Group Comparison :

Quinoline vs. Quinoxaline Backbones

Quinoline derivatives lack the dual nitrogen atoms of quinoxaline, reducing their ability to engage in hydrogen-bonding networks. This impacts pharmacological activity; for instance, quinoline carboxamides (e.g., N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide) are studied as kinase inhibitors due to their planar aromatic systems .

Structural and Electronic Contrasts :

Exact Mass and Metabolite Comparisons

The exact mass of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is 206.1266508, shared with metabolites such as (4-Benzyl-1,4-Oxazinan-2-Yl)Methylamine.

Biologische Aktivität

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine, with the molecular formula and a molecular weight of approximately 191.28 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoxaline core structure, which is known for its diverse biological activities. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| CAS Number | 850375-15-4 |

| InChI Key | TWGYATHIWDUKGY-UHFFFAOYSA-N |

Research indicates that this compound may interact with various neurotransmitter systems. Its structural similarity to other tetrahydroquinoxaline derivatives suggests potential activity as an inhibitor of specific enzymes or receptors involved in neurotransmission.

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme critical for the biosynthesis of catecholamines like epinephrine . This inhibition could lead to altered levels of these neurotransmitters in the central nervous system.

- Receptor Interaction : The compound may also exhibit affinity for adrenergic receptors. Compounds in this class have been shown to modulate receptor activity, impacting cardiovascular and central nervous system functions .

Case Studies

- Study on Neuroprotective Effects : A study published in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of related tetrahydroquinoxaline derivatives. The findings suggested that these compounds could mitigate neuronal damage in models of oxidative stress . While specific data on this compound was not included, the similarities in structure imply potential benefits.

- Cardiovascular Impact : Another investigation focused on the cardiovascular effects of tetrahydroquinoxaline derivatives demonstrated their ability to lower blood pressure in hypertensive models through adrenergic receptor modulation . This suggests that this compound could have similar therapeutic applications.

Research Findings

Recent research has highlighted the compound's potential as a lead for developing new therapeutic agents:

- Binding Affinity Studies : In silico docking studies have shown that this compound can bind effectively to target enzymes involved in neurotransmitter synthesis .

- Toxicity Profile : Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies suggest low toxicity levels in vitro; however, comprehensive toxicity studies are required to confirm these findings .

Q & A

Q. What are the common synthetic routes for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of pre-functionalized tetrahydroquinoxaline precursors. For example, 1,4-diethyltetrahydroquinoxaline derivatives are synthesized by dissolving aldehyde intermediates in chloroform, followed by reaction with methylamine in isopropanol and Na₂SO₄ as a drying agent . Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates during LiAlH₄-mediated reductions, as seen in tetrahydroquinoline derivative syntheses .

- Catalyst Use : Na₂SO₄ enhances reaction efficiency by removing water in situ, critical for imine formation .

- Temperature Control : Room-temperature stirring post-reduction minimizes side reactions, achieving yields up to 92% in related compounds .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-HRMS) confirms molecular weight (exact mass: 206.1266508) and detects impurities .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions on the tetrahydroquinoxaline ring. For example, δ 2.30 ppm (s, 3H) corresponds to N-methyl groups in analogous structures .

- X-ray Crystallography : Provides definitive 3D structural data for crystalline derivatives, critical for confirming stereochemistry .

Advanced Research Questions

Q. How does the substitution pattern on the tetrahydroquinoxaline ring influence the compound's reactivity in subsequent chemical modifications?

- Methodological Answer : Substituents alter electronic and steric effects:

- Electron-Donating Groups (e.g., methyl) : Enhance nucleophilic reactivity at the benzylic position, facilitating alkylation or acylation. For instance, 1,4-dimethyl groups stabilize intermediates during thiophene-carboximidamide coupling .

- Steric Hindrance : Bulky substituents (e.g., pyrrolidinyl) reduce reaction rates in SN2 pathways, necessitating longer reaction times or elevated temperatures .

- Ring Conformation : Tetrahydroquinoxaline's chair-like conformation (evidenced by NMR coupling constants) impacts accessibility to catalytic sites in coordination complexes .

Q. What strategies can resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic equilibria or solvation effects:

- Variable Temperature NMR : Identifies conformational exchange in solutions (e.g., amine proton exchange broadening at δ 6.48 ppm) .

- Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ can reveal hydrogen-bonding interactions that shift resonance signals .

- Computational Validation : DFT calculations predict NMR chemical shifts and optimize geometry, resolving ambiguities in NOESY or HSQC data .

Q. Can computational methods predict the solvation effects and stability of this compound under varying pH conditions?

- Methodological Answer : Yes, thermodynamic models and molecular dynamics simulations are effective:

- pKa Prediction : Software like OLI Systems models dissociation constants (Kb) for amines, showing maxima at specific temperatures (e.g., methylamine’s Kb peaks at ~25°C) .

- Solvation Free Energy : COSMO-RS simulations correlate with experimental solubility in polar solvents (e.g., methylamine/water mixtures) .

- pH-Dependent Stability : MD simulations reveal protonation states affecting aggregation behavior, critical for bioavailability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.